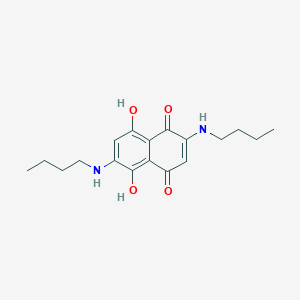![molecular formula C35H66N4O B14260028 N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea CAS No. 179075-38-8](/img/structure/B14260028.png)
N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is a synthetic compound that features a cholestane backbone with urea and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea typically involves the following steps:
Starting Materials: Cholestane derivatives, amine compounds (such as 4-aminobutylamine and 3-aminopropylamine), and urea.
Reaction Conditions: The reaction usually requires a solvent (e.g., dichloromethane or ethanol), a catalyst (e.g., a base like triethylamine), and controlled temperature conditions (e.g., reflux).
Procedure: The cholestane derivative is reacted with the amine compounds in the presence of urea under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The urea group can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield amine oxides, while reduction could yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems or as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea would depend on its specific application. Generally, the compound might interact with biological membranes or proteins due to its cholestane backbone, influencing cellular processes or drug delivery mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]amine
- **N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]carbamate
Uniqueness
N-(4-Aminobutyl)-N-(3-aminopropyl)-N’-[(3beta,5alpha)-cholestan-3-yl]urea is unique due to its specific combination of functional groups and cholestane backbone, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
179075-38-8 |
|---|---|
Molekularformel |
C35H66N4O |
Molekulargewicht |
558.9 g/mol |
IUPAC-Name |
1-(4-aminobutyl)-1-(3-aminopropyl)-3-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]urea |
InChI |
InChI=1S/C35H66N4O/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)38-33(40)39(23-9-21-37)22-7-6-20-36/h25-32H,6-24,36-37H2,1-5H3,(H,38,40)/t26-,27+,28+,29+,30-,31+,32+,34+,35-/m1/s1 |
InChI-Schlüssel |
FHIQRVQYWUKNAO-HMPFJPAGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC(=O)N(CCCCN)CCCN)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)N(CCCCN)CCCN)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)

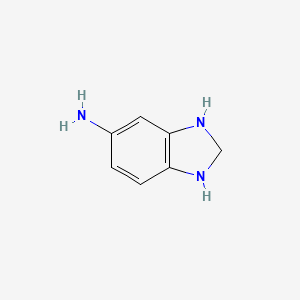
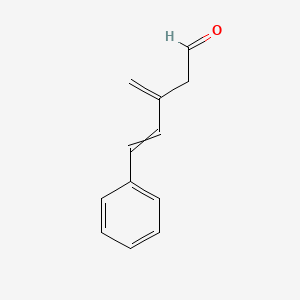
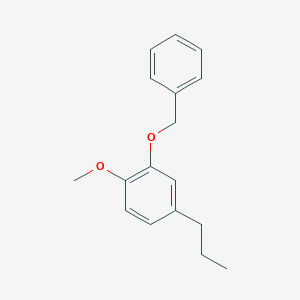
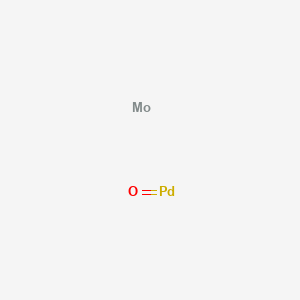


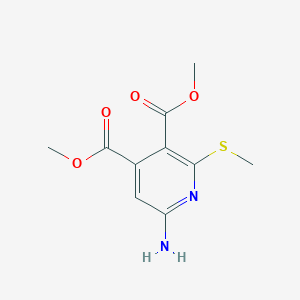
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
